molecular formula C16H21ClO11 B15091370 Penta-O-acetylgluconyl Chloride

Penta-O-acetylgluconyl Chloride

Cat. No.: B15091370
M. Wt: 424.8 g/mol
InChI Key: LWYQMTLMGBJUSG-APIJFGDWSA-N
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Description

Penta-O-acetylgluconyl Chloride is a chemical compound with the molecular formula C16H23ClO10 and a molecular weight of 410.80 g/mol . It is a derivative of gluconic acid, where all five hydroxyl groups are acetylated, and the carboxyl group is converted to an acyl chloride. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Penta-O-acetylgluconyl Chloride involves multiple steps starting from D-glucono-δ-lactone . The process can be summarized as follows:

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. The use of continuous flow reactors and efficient separation techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Penta-O-acetylgluconyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It readily reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form Penta-O-acetylgluconic acid.

    Reduction: It can be reduced to form Penta-O-acetylgluconyl alcohol under specific conditions.

Common Reagents and Conditions:

Major Products:

    Amides and Esters: Formed from substitution reactions.

    Penta-O-acetylgluconic Acid: Formed from hydrolysis.

    Penta-O-acetylgluconyl Alcohol: Formed from reduction reactions.

Scientific Research Applications

Penta-O-acetylgluconyl Chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Penta-O-acetylgluconyl Chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles to form stable covalent bonds, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high reactivity as an acyl chloride, making it a versatile reagent in organic synthesis. Its ability to form stable covalent bonds with nucleophiles distinguishes it from other similar compounds .

Properties

Molecular Formula

C16H21ClO11

Molecular Weight

424.8 g/mol

IUPAC Name

[(2R,3R,4S,5R)-2,3,4,5-tetraacetyloxy-6-chloro-6-oxohexyl] acetate

InChI

InChI=1S/C16H21ClO11/c1-7(18)24-6-12(25-8(2)19)13(26-9(3)20)14(27-10(4)21)15(16(17)23)28-11(5)22/h12-15H,6H2,1-5H3/t12-,13-,14+,15-/m1/s1

InChI Key

LWYQMTLMGBJUSG-APIJFGDWSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)Cl)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(C(C(C(C(=O)Cl)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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